N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, an ethylideneamino linkage, and a benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the condensation of 4-nitroacetophenone with an appropriate amine under acidic conditions. For instance, the reaction can be catalyzed by glacial acetic acid in ethanol as the solvent . The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Oxidation: The benzodioxine ring can be oxidized under specific conditions to form quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4), hydrazine (N2H4)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Solvents: Ethanol, methanol, dichloromethane
Major Products Formed
Reduction: Formation of amino derivatives
Oxidation: Formation of quinone derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The benzodioxine ring may also play a role in stabilizing the compound and enhancing its reactivity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide
- **N-[1-(4-amino-3-nitrophenyl)ethylideneamino]-4,5-dihydro-1H-imidazol-2-amine
Uniqueness
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its benzodioxine ring, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-11(12-6-8-13(9-7-12)20(22)23)18-19-17(21)16-10-24-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,21)/b18-11+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGNALNBTYYEBX-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1COC2=CC=CC=C2O1)/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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